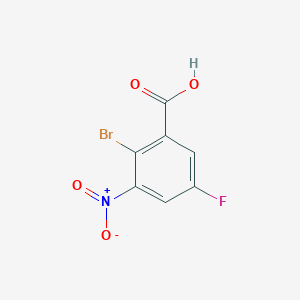

2-Bromo-5-fluoro-3-nitrobenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECOPMNBEYPKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30595010 | |

| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1055331-73-1 | |

| Record name | 2-Bromo-5-fluoro-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-5-FLUORO-3-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Fluoro 3 Nitrobenzoic Acid

Established Synthetic Pathways and Precursors

The synthesis of 2-bromo-5-fluoro-3-nitrobenzoic acid is not typically a single-step process but rather a multi-step sequence starting from simpler, commercially available benzene (B151609) derivatives. The selection of the starting material and the sequence of reactions are critical to ensure the correct placement of the bromo, fluoro, and nitro groups around the aromatic ring, culminating in the formation of the carboxylic acid functionality.

Multi-step Synthesis Approaches for Benzene Derivatives

A logical and established pathway for synthesizing this compound begins with a toluene (B28343) derivative, leveraging the methyl group as a precursor to the final carboxylic acid function. A particularly suitable starting material is 3-bromo-5-fluorotoluene (B1272607). nbinno.com This precursor contains the bromo and fluoro groups in the desired 1,3,5-relationship relative to the methyl group. The synthesis then proceeds through two key electrophilic aromatic substitution and oxidation steps.

The primary synthetic route can be summarized as follows:

Nitration: 3-bromo-5-fluorotoluene is subjected to nitration to introduce the nitro group at the C2 position, yielding 3-bromo-5-fluoro-2-nitrotoluene. The regioselectivity of this step is governed by the directing effects of the existing substituents.

Oxidation: The methyl group of the nitrated intermediate is then oxidized to a carboxylic acid. This transformation is typically achieved using strong oxidizing agents and must be robust enough to proceed without disturbing the other functional groups on the ring. wikipedia.orglibretexts.org

An alternative, though potentially more complex, pathway could involve a Sandmeyer reaction, which transforms an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov This approach could start from 2-amino-5-fluorobenzoic acid, which would first be brominated to 2-amino-3-bromo-5-fluorobenzoic acid. echemi.com The amino group would then be converted to a diazonium salt and subsequently replaced by a nitro group. However, the introduction of a nitro group via a Sandmeyer-type reaction is less common and can be lower yielding than direct nitration.

| Step | Starting Material | Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Bromo-5-fluorotoluene | Electrophilic Aromatic Nitration | 3-Bromo-5-fluoro-2-nitrotoluene |

| 2 | 3-Bromo-5-fluoro-2-nitrotoluene | Side-Chain Oxidation | This compound |

Regioselective Functionalization Strategies (e.g., Nitration, Bromination, Fluorination)

The success of the synthesis hinges on the precise control of regioselectivity during the functionalization of the aromatic ring. The existing substituents dictate the position of subsequent electrophilic attacks.

Nitration: In the nitration of 3-bromo-5-fluorotoluene, the directing effects of the three substituents must be considered. The methyl group (-CH₃) is an activating group and an ortho-, para-director. The bromo (-Br) and fluoro (-F) groups are deactivating yet are also ortho-, para-directors. The position most favorable for electrophilic attack is the C2 position, which is ortho to the activating methyl group and one of the halogens, and is sterically accessible. d-nb.info The C4 and C6 positions are also activated, but the C2 position is generally favored.

Bromination: Electrophilic aromatic bromination is a common method for introducing bromine onto a benzene ring. ijisrt.com In alternative synthetic routes, such as the bromination of 2-amino-5-fluorobenzoic acid, the powerful activating and ortho-, para-directing amino group (-NH₂) would direct the incoming bromine to the C3 position. echemi.com

Fluorination: Direct fluorination of complex aromatic rings can be challenging. Therefore, the fluorine atom is typically incorporated by using a fluorinated starting material, such as 3-fluorotoluene (B1676563) or m-fluorobenzotrifluoride. google.com

| Substituent | Activating/Deactivating Effect | Directing Effect |

|---|---|---|

| -CH₃ (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

| -NO₂ (Nitro) | Strongly Deactivating | Meta |

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing product yield and minimizing the formation of unwanted byproducts.

Nitration: The nitration of aromatic compounds is conventionally carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Temperature control is critical; reactions are often performed at low temperatures (e.g., 0-10 °C) to prevent over-nitration and other side reactions.

Oxidation: The oxidation of an alkyl side-chain on an aromatic ring to a carboxylic acid requires a strong oxidizing agent. libretexts.org Common laboratory-scale reagents include potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification, or hot chromic acid. wikipedia.org For industrial processes, catalytic oxidation using air or oxygen in the presence of cobalt or manganese salts is preferred. wikipedia.orggoogle.com The conditions must be harsh enough to oxidize the alkyl group but not so severe as to cause degradation of the ring, which is substituted with electron-withdrawing groups. The oxidation of nitrotoluenes can sometimes result in poor yields. psu.edu

Yield optimization involves systematically adjusting parameters such as reagent stoichiometry, reaction temperature, time, and catalyst choice to find the most efficient and selective transformation conditions.

| Transformation | Reagents | Typical Solvent | Temperature |

|---|---|---|---|

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Sulfuric Acid (reagent as solvent) | 0–20 °C |

| Side-Chain Oxidation | KMnO₄, NaOH(aq) then H₃O⁺ | Water | Reflux (Heat) |

Advanced Synthetic Approaches and Innovations

While traditional methods are effective, modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly approaches.

Catalytic Methods in Benzoic Acid Derivatization

The shift from stoichiometric reagents to catalytic systems represents a significant advancement in chemical synthesis. In the context of producing substituted benzoic acids, catalytic oxidation is a key innovation.

Catalytic Oxidation: Instead of using multiple equivalents of strong oxidants like KMnO₄, catalytic methods employ small amounts of transition metal salts (e.g., cobalt or manganese naphthenates) to activate molecular oxygen from the air. wikipedia.orggoogle.com Heterogeneous catalysts, such as Envirocat EPAC, have been developed to facilitate the liquid-phase oxidation of toluenes at atmospheric pressure, offering a milder and more sustainable alternative to high-pressure industrial processes. rsc.orgyork.ac.uk These catalysts can often be recovered and reused, further enhancing the efficiency of the process.

Catalytic Nitration: Advanced methods for nitration aim to replace the highly corrosive mixed-acid system. Palladium-catalyzed reactions have been developed to convert aryl chlorides and triflates into nitroaromatics under weakly basic conditions, providing a route to compounds that are difficult to access through traditional electrophilic substitution. organic-chemistry.org

Green Chemistry Principles in Synthesis Optimization

Green chemistry seeks to minimize the environmental impact of chemical processes through principles such as waste prevention, use of safer chemicals, and energy efficiency. gordon.edu

Alternative Nitrating Agents: To avoid the large volumes of acidic waste generated by the HNO₃/H₂SO₄ system, researchers have explored alternative nitrating agents. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly agent that can be used in nearly stoichiometric amounts. nih.gov Solid-supported reagents, such as clay-supported copper(II) nitrate (B79036) (claycop) or bismuth nitrate, offer advantages in terms of handling, selectivity, and ease of product separation. tandfonline.com

Solvent-Free and Alternative Energy Approaches: The development of solvent-free reaction conditions significantly reduces waste and environmental impact. Mild, solvent-free oxidation of toluenes using heterogeneous catalysts has been demonstrated. rsc.orgyork.ac.uk Furthermore, the use of alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. gordon.edunih.gov Microwave-assisted synthesis has been successfully applied to the formation of benzoxazoles from carboxylic acids under solvent-free conditions, showcasing its potential for other transformations. researchgate.net

Photocatalysis: Emerging research in photocatalysis offers a novel green approach to organic synthesis. Light-induced conversions of nitroaromatic compounds using semiconductor photocatalysts like titanium dioxide (TiO₂) are being explored as a sustainable method for synthesis and reduction reactions. cambridge.orgcambridge.org

| Green Chemistry Principle | Application to Synthesis | Example |

|---|---|---|

| Use of Catalysis | Replacing stoichiometric oxidants | Cobalt or manganese-catalyzed air oxidation of the methyl group. wikipedia.org |

| Safer Solvents/Reagents | Avoiding corrosive mixed acids | Using solid-supported metal nitrates or dinitrogen pentoxide for nitration. nih.govtandfonline.com |

| Energy Efficiency | Accelerating reactions | Microwave-assisted nitration or oxidation steps. gordon.edu |

| Waste Prevention | Eliminating organic solvents | Solvent-free oxidation of the toluene precursor. rsc.orgyork.ac.uk |

Flow Chemistry Applications in Production Scale-up

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients. This is particularly true for reactions that are highly exothermic or involve hazardous reagents, such as nitration and bromination, which are key steps in the synthesis of this compound. The inherent safety and efficiency of flow chemistry make it an attractive platform for the industrial-scale production of this compound.

Flow chemistry systems, which involve pumping reagents through a network of tubes or microreactors, offer superior heat and mass transfer compared to batch reactors. chemable.net This enhanced control over reaction parameters is crucial for managing the significant heat generated during the nitration of aromatic compounds, thereby preventing the formation of dangerous "hot spots" and minimizing the risk of runaway reactions. nih.govewadirect.com The small reactor volumes at any given time further enhance the safety profile of the process. chemable.net

While specific research on the continuous flow synthesis of this compound is not extensively published, the successful scale-up of nitration for other aromatic compounds provides a strong precedent. For instance, the continuous production of nitro-p-xylene and nitro-o-xylene has been successfully scaled to a throughput of 800 g/h, demonstrating the industrial viability of this technology. rsc.orgresearchgate.net These processes often utilize mixed acids (HNO₃/H₂SO₄) and achieve high yields and selectivities that are comparable or even superior to batch methods. rsc.org

The principles applied in these successful scale-up examples can be directly extrapolated to the synthesis of this compound. A hypothetical continuous process would likely involve the sequential introduction of the fluorobenzoic acid precursor, a nitrating agent (such as a mixture of nitric and sulfuric acid), and a brominating agent into a series of temperature-controlled flow reactors. The precise control over residence time, temperature, and stoichiometry afforded by a flow system would be expected to lead to a high-yield, high-selectivity process with a significantly improved safety profile over traditional batch manufacturing.

Table 1: Examples of Scaled-Up Continuous Flow Nitration of Aromatic Compounds

| Aromatic Substrate | Nitrating Agent | Reactor Type | Throughput | Yield | Reference |

| o-xylene | HNO₃/H₂SO₄ | Corning AFR G1 | 835 g/h | 97.6% | rsc.org |

| p-xylene | HNO₃/H₂SO₄ | Corning AFR G1 | 809 g/h | 94.6% | rsc.org |

| p-difluorobenzene | Fuming HNO₃ | Microreactor | Not specified | 98% | soton.ac.uk |

| o-dichlorobenzene | Not specified | Micropacked-bed | Not specified | 89% selectivity | soton.ac.uk |

The data in Table 1 illustrates the high throughput and yields achievable with continuous flow nitration, underscoring its potential for the industrial synthesis of this compound.

Purification and Isolation Techniques for High Purity Acquisition

The acquisition of high-purity this compound is paramount for its intended applications, particularly in the pharmaceutical industry where stringent purity standards are required. The presence of isomers and other process-related impurities can significantly impact the efficacy and safety of the final product. Therefore, robust purification and isolation techniques are essential.

Initial purification of the crude product is often achieved through recrystallization . This technique relies on the differences in solubility between the desired compound and its impurities in a given solvent system at varying temperatures. For nitrobenzoic acids, crystallization from aqueous solutions, sometimes with the addition of a small amount of acid to suppress dissociation, is a common practice. The choice of solvent is critical and must be determined empirically to maximize the yield of the pure product while effectively removing impurities.

For achieving higher levels of purity, particularly for the removal of closely related structural isomers, chromatographic techniques are indispensable. mdpi.com High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and purification of substituted benzoic acids. quora.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is frequently employed for the separation of aromatic isomers. doi.org The separation is influenced by the precise mobile phase composition, including the organic modifier (e.g., 2-propanol), water content, and pH, which can be adjusted to optimize the resolution between the target compound and its impurities. doi.org

Thin-layer chromatography (TLC) can be used as a rapid and convenient method to screen for suitable solvent systems for column chromatography, a technique that can be applied for larger-scale purification. quora.comresearchgate.net Polyamide is a stationary phase that has shown utility in the TLC separation of substituted benzoic acids. researchgate.net

The characterization of any isolated impurities is a critical step in the quality control process. Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to elucidate the structures of these minor components. nih.gov This information is vital for understanding the reaction byproducts and for the continuous improvement of the synthetic and purification processes.

Table 2: Chromatographic Techniques for the Separation of Substituted Benzoic Acid Isomers

| Chromatographic Technique | Stationary Phase | Mobile Phase | Application | Reference |

| Reversed-Phase HPLC | C18 | 2-propanol–water–acetic acid | Separation of o-, m-, and p-nitrobenzoic acid isomers | doi.org |

| Thin-Layer Chromatography | Polyamide | Aqueous α-cyclodextrin solutions | Separation of various substituted benzoic acid isomers | researchgate.net |

| Column Chromatography | Silica gel | Not specified | General purification of organic compounds | quora.com |

These purification strategies, combining recrystallization and various chromatographic methods, are crucial for obtaining this compound of the high purity required for its end-use applications.

Chemical Reactivity and Derivatization of 2 Bromo 5 Fluoro 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the reactivity of the aromatic ring is profoundly influenced by the nature of the substituents it carries. chemistry.coachunizin.org Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). libretexts.orglibretexts.org Activating groups increase the rate of EAS compared to benzene, while deactivating groups decrease the rate. unizin.org

The 2-bromo-5-fluoro-3-nitrobenzoic acid ring is substituted with four groups:

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-NO₂ (Nitro): A strongly deactivating, meta-directing group. libretexts.org

-Br (Bromo): A deactivating, ortho, para-directing group.

-F (Fluoro): A deactivating, ortho, para-directing group.

The cumulative effect of three strongly electron-withdrawing groups (-COOH, -NO₂, -F) and a deactivating halogen (-Br) renders the aromatic ring extremely electron-deficient. This severe deactivation makes the ring significantly less nucleophilic and thus highly resistant to attack by electrophiles. libretexts.orglibretexts.org Consequently, electrophilic aromatic substitution reactions on this molecule are exceptionally difficult and would require harsh reaction conditions, likely resulting in low yields or decomposition. While the halogen substituents would direct an incoming electrophile to the C4 and C6 positions, the overwhelming deactivating character of the ring as a whole makes such reactions synthetically impractical.

Table 1: Analysis of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Overall Impact on EAS |

| -COOH | C1 | Deactivating (-I, -M) | Meta | Strong Deactivation |

| -Br | C2 | Deactivating (-I, +M) | Ortho, Para | Deactivation |

| -NO₂ | C3 | Deactivating (-I, -M) | Meta | Strong Deactivation |

| -F | C5 | Deactivating (-I, +M) | Ortho, Para | Deactivation |

Nucleophilic Aromatic Substitution Reactions Involving Halogen and Nitro Groups

While the electron-deficient nature of the ring inhibits electrophilic attack, it facilitates Nucleophilic Aromatic Substitution (SNAr). uomustansiriyah.edu.iq This type of reaction is favored on aromatic rings bearing potent electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

For an SNAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org In this compound, the nitro group at the C3 position is ortho to the bromine atom at C2, but meta to the fluorine atom at C5. This specific arrangement strongly activates the C2 position for nucleophilic attack, making the bromide ion the most probable leaving group. The fluorine atom at C5 is not activated by the nitro group and is therefore significantly less reactive in SNAr reactions.

Common nucleophiles such as amines, alkoxides, and hydroxides can readily displace the bromide at the C2 position under suitable conditions.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product at C2 |

| Amine | R-NH₂ | 2-(Alkyl/Arylamino)-5-fluoro-3-nitrobenzoic acid |

| Alkoxide | NaOR | 2-Alkoxy-5-fluoro-3-nitrobenzoic acid |

| Hydroxide | NaOH | 5-Fluoro-2-hydroxy-3-nitrobenzoic acid |

| Thiolate | NaSR | 5-Fluoro-3-nitro-2-(alkyl/arylthio)benzoic acid |

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives.

Amidation: The carboxylic acid can be converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxyl group, which can be achieved by converting it to an acyl chloride (using reagents like thionyl chloride, SOCl₂) followed by the addition of an amine. Alternatively, direct coupling with an amine can be mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, a process known as Fischer esterification. cutm.ac.in This is an equilibrium-driven reaction. Alternatively, the carboxylic acid can be deprotonated with a base and reacted with an alkyl halide to form the ester.

Table 3: Representative Amidation and Esterification Reactions

| Reaction | Reagents | Product Structure | Product Name |

| Amidation | 1. SOCl₂2. Benzylamine | N-Benzyl-2-bromo-5-fluoro-3-nitrobenzamide | |

| Esterification | Methanol, H₂SO₄ (cat.) | Methyl 2-bromo-5-fluoro-3-nitrobenzoate |

The substituents on the benzoic acid core offer several pathways for reduction.

Reduction of the Nitro Group: The nitro group is highly susceptible to reduction and can be selectively converted to an amino group (-NH₂) under mild conditions. This is a crucial transformation for creating versatile synthetic intermediates. A variety of reagents can achieve this chemoselectively, leaving the carboxylic acid and halogen groups intact. niscpr.res.in Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂). niscpr.res.inresearchgate.netorganic-chemistry.org The resulting 3-amino-2-bromo-5-fluorobenzoic acid can be further modified, for example, through diazotization reactions.

Reduction of the Carboxylic Acid Group: The carboxylic acid itself can be reduced to a primary alcohol (-CH₂OH). This transformation requires powerful reducing agents, as carboxylic acids are less reactive than aldehydes or ketones. chemistrysteps.com Lithium aluminum hydride (LiAlH₄) is effective but will also reduce the nitro group. Borane (BH₃) complexes are often used for the selective reduction of carboxylic acids in the presence of other functional groups, although selectivity with a nitro group can be challenging.

Table 4: Common Reduction Pathways

| Functional Group | Reagent(s) | Product | Notes |

| Nitro (-NO₂) | Fe, CH₃COOH or H₂/Pd-C | 3-Amino-2-bromo-5-fluorobenzoic acid | Highly selective and common transformation. niscpr.res.inorganic-chemistry.org |

| Carboxylic Acid (-COOH) | LiAlH₄, then H₃O⁺ | (2-Bromo-5-fluoro-3-aminophenyl)methanol | Nitro group is also reduced. |

| Carboxylic Acid (-COOH) | BH₃·THF, then H₃O⁺ | (2-Bromo-5-fluoro-3-nitrophenyl)methanol | Can be selective for the carboxylic acid. |

Transition-Metal Catalyzed Cross-Coupling Reactions of Halogenated Arenes

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or ester) with an organic halide. musechem.com In the case of this compound, the reaction would occur selectively at the C-Br bond. The C-F bond is significantly stronger and generally unreactive under standard Suzuki-Miyaura conditions. rsc.org

This reaction allows for the introduction of a wide range of alkyl, alkenyl, or aryl groups at the C2 position. The typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine (B1218219) ligand), a base (such as Na₂CO₃, K₂CO₃, or K₃PO₄), and a suitable solvent system. researchgate.netresearchgate.net

Table 5: Illustrative Suzuki-Miyaura Cross-Coupling Reactions

| Boronic Acid Partner | Catalyst/Base Example | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Fluoro-3-nitro-[1,1'-biphenyl]-2-carboxylic acid |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ + SPhos / K₃PO₄ | 5-Fluoro-4'-methoxy-3-nitro-[1,1'-biphenyl]-2-carboxylic acid |

| Vinylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-Fluoro-3-nitro-2-vinylbenzoic acid |

| Methylboronic acid | Pd(OAc)₂ + RuPhos / CsF | 5-Fluoro-2-methyl-3-nitrobenzoic acid |

Heck and Sonogashira Coupling Reactions

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Given the electronic activation of the C-Br bond in this compound, it is expected to readily participate in Heck coupling reactions with a variety of alkenes. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. wikipedia.orgnih.gov The choice of ligand and base can be crucial for achieving high yields and stereoselectivity. chem-station.com

Similarly, the Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. The reactivity of aryl halides in Sonogashira coupling is generally enhanced by the presence of electron-withdrawing groups, making this compound a promising substrate. libretexts.org The reaction is typically carried out in the presence of a base, such as an amine, which also often serves as the solvent. wikipedia.org

Below is a table summarizing plausible reaction conditions for the Heck and Sonogashira coupling of this compound with representative coupling partners, based on established methodologies for similar substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

| Heck Coupling | Styrene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | 5-Fluoro-3-nitro-2-styrylbenzoic acid |

| Heck Coupling | Ethyl acrylate | Pd(OAc)₂, P(o-tolyl)₃ | K₂CO₃ | DMA | 2-(2-(Ethoxycarbonyl)vinyl)-5-fluoro-3-nitrobenzoic acid |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 5-Fluoro-3-nitro-2-(phenylethynyl)benzoic acid |

| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | i-Pr₂NH | Toluene (B28343) | 5-Fluoro-3-nitro-2-((trimethylsilyl)ethynyl)benzoic acid |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org The electrophilically activated nature of this compound makes it an excellent candidate for Buchwald-Hartwig amination with a wide range of primary and secondary amines.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. youtube.com Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. youtube.com The choice of base is also critical, with common bases including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. libretexts.org

The following table outlines representative conditions for the Buchwald-Hartwig amination of this compound with various amines, drawing upon established protocols for related aryl bromides.

| Amine | Catalyst/Ligand | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃, XPhos | K₃PO₄ | Toluene | 5-Fluoro-3-nitro-2-(phenylamino)benzoic acid |

| Morpholine | Pd(OAc)₂, RuPhos | Cs₂CO₃ | 1,4-Dioxane | 5-Fluoro-2-(morpholino)-3-nitrobenzoic acid |

| Benzylamine | Pd₂(dba)₃, BrettPhos | NaOtBu | Toluene | 2-(Benzylamino)-5-fluoro-3-nitrobenzoic acid |

| Ammonia (equivalent) | Pd(OAc)₂, Josiphos | LiHMDS | THF | 2-Amino-5-fluoro-3-nitrobenzoic acid |

Spectroscopic and Structural Elucidation Studies of 2 Bromo 5 Fluoro 3 Nitrobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-Bromo-5-fluoro-3-nitrobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR studies are crucial for unambiguous structural confirmation. While complete experimental spectral data for this specific compound is not widely published in public-access databases, the expected spectral features can be predicted based on its structure.

In ¹H NMR spectroscopy of this compound, the aromatic region of the spectrum is of primary interest. The benzene (B151609) ring contains two protons. Due to their different electronic environments, these protons are expected to be chemically non-equivalent and should, therefore, produce distinct signals.

The proton at position 4 (H-4) is situated between a fluorine atom and a nitro group, while the proton at position 6 (H-6) is adjacent to the bromine atom. The electron-withdrawing nature of the nitro, bromo, and fluoro substituents would shift these proton signals downfield, typically in the range of 7.5 to 8.5 ppm. The signal for the carboxylic acid proton is expected to appear as a broad singlet much further downfield, often above 10 ppm, due to its acidic nature.

The coupling between the two aromatic protons (H-4 and H-6) would likely result in a doublet of doublets pattern for each, due to ortho and meta spin-spin coupling with each other and with the fluorine atom.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-4 | 7.5 - 8.5 | Doublet of doublets (dd) |

| H-6 | 7.5 - 8.5 | Doublet of doublets (dd) |

Note: This table is based on theoretical predictions from general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the carboxylic acid group. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

The carbon atom of the carboxylic acid group (-COOH) is typically found in the 165-175 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The carbons directly bonded to the electronegative bromine, fluorine, and nitro groups (C-2, C-5, and C-3, respectively) will have their chemical shifts significantly affected. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹J_CF, ²J_CF, etc.), which can provide additional structural confirmation.

Table 2: Predicted Number of Signals in ¹³C NMR for this compound

| Carbon Type | Number of Expected Signals |

|---|---|

| Aromatic | 6 |

| Carboxylic Acid | 1 |

| Total | 7 |

Note: This table represents the expected number of unique carbon environments.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzene ring.

The chemical shift of this fluorine signal will be influenced by the other substituents on the ring. nih.gov This signal would likely appear as a multiplet, specifically a doublet of doublets, due to coupling with the two neighboring aromatic protons (H-4 and H-6). This coupling information is valuable for confirming the position of the fluorine atom on the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. bldpharm.com

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₃BrFNO₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass. Predicted HRMS data for various adducts of the molecule have been calculated. uni.lu For example, the [M-H]⁻ ion, corresponding to the deprotonated molecule, would be expected at an m/z of 261.91566. uni.lu The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 3: Predicted HRMS Data for Adducts of this compound

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₄BrFNO₄⁺ | 263.93022 |

| [M+Na]⁺ | C₇H₃BrFNNaO₄⁺ | 285.91216 |

| [M-H]⁻ | C₇H₂BrFNO₄⁻ | 261.91566 |

| [M+NH₄]⁺ | C₇H₇BrFN₂O₄⁺ | 280.95676 |

Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. For a compound like this compound, LC-MS is generally the more suitable technique due to the polarity and relatively low volatility of the carboxylic acid. bldpharm.com Chemical suppliers often use techniques like LC-MS to verify the purity and identity of this compound. bldpharm.com

In an LC-MS analysis, the compound would first be separated from any impurities on an LC column. The eluent would then be introduced into the mass spectrometer, which would provide mass data for the parent compound. By adjusting the energy in the mass spectrometer, fragmentation of the molecule can be induced. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, offering further confirmation of its identity. For instance, a common fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da) or the entire carboxylic acid group.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the various functional groups within a molecule. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering insights into the compound's structure.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the FTIR spectrum is expected to be dominated by vibrations associated with the carboxylic acid, nitro, and substituted benzene ring moieties.

The carboxylic acid group gives rise to several distinct bands. A broad absorption band is anticipated in the region of 2500–3300 cm⁻¹ due to the O-H stretching vibration, which is often broadened by hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations are expected in the 1210–1320 cm⁻¹ and 1300–1440 cm⁻¹ regions, respectively.

The nitro group (-NO₂) exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration is expected to produce a strong absorption band in the range of 1530–1560 cm⁻¹, while the symmetric stretch should appear as a medium to strong band between 1345 and 1370 cm⁻¹.

The substituted benzene ring also presents a series of characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually occur in the 1400–1600 cm⁻¹ region. The presence of bromine and fluorine substituents will also influence the spectrum. The C-Br stretching vibration is expected in the 600–800 cm⁻¹ range, and the C-F stretching vibration typically appears as a strong band in the 1000–1400 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500–3300 | Broad, Strong |

| C=O Stretch | 1700–1725 | Strong | |

| C-O Stretch / O-H Bend | 1210–1440 | Medium | |

| Nitro (-NO₂) | Asymmetric Stretch | 1530–1560 | Strong |

| Symmetric Stretch | 1345–1370 | Medium-Strong | |

| Aromatic Ring | C-H Stretch | >3000 | Medium-Weak |

| C-C Stretch | 1400–1600 | Medium | |

| Carbon-Halogen | C-F Stretch | 1000–1400 | Strong |

| Carbon-Halogen | C-Br Stretch | 600–800 | Medium-Strong |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic ring and the symmetric vibrations of the nitro group.

The symmetric stretching vibration of the nitro group, which appears between 1345 and 1370 cm⁻¹, is typically a strong and well-defined band in the Raman spectrum. The aromatic C-C ring stretching vibrations, found in the 1400–1600 cm⁻¹ region, are also expected to be prominent. The C-Br and C-F stretching vibrations will also be active in the Raman spectrum, providing further structural confirmation.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitro (-NO₂) | Symmetric Stretch | 1345–1370 | Strong |

| Aromatic Ring | C-C Ring Stretch | 1400–1600 | Strong |

| Ring Breathing Mode | ~1000 | Medium | |

| Carbon-Halogen | C-F Stretch | 1000–1400 | Medium |

| Carbon-Halogen | C-Br Stretch | 600–800 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the molecule's structure.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. nih.gov This would involve the formation of a centrosymmetric eight-membered ring through O-H···O hydrogen bonds between two molecules.

The analysis would also elucidate the relative orientations of the bromo, fluoro, and nitro substituents on the benzene ring. Steric hindrance between adjacent bulky groups, such as the bromine atom and the nitro group, could lead to out-of-plane twisting of these substituents to minimize repulsion. Furthermore, the crystal packing would be influenced by intermolecular interactions such as halogen bonding (e.g., Br···O or Br···F interactions) and π-π stacking of the aromatic rings. nih.gov

| Structural Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Conformation | Precise bond lengths and angles | Confirms connectivity and geometry |

| Intermolecular Interactions | Hydrogen-bonded carboxylic acid dimers | Primary motif for crystal packing |

| Substituent Orientation | Potential twisting of nitro and bromo groups | Indicates steric strain |

| Crystal Packing | Halogen bonding and π-π stacking | Influences crystal lattice and stability |

Advanced Spectroscopic Techniques for Isomeric Differentiation

The synthesis of this compound could potentially yield other isomers with the same molecular formula but a different arrangement of substituents on the benzene ring. Distinguishing between these isomers requires advanced spectroscopic techniques, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional NMR experiments are essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the identification of adjacent protons on the aromatic ring. The splitting patterns and correlations would be unique for each isomer.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. For example, the proton of the carboxylic acid could show a correlation to the carbon atom at position 1 of the benzene ring, confirming the attachment point of the carboxyl group. The aromatic protons would show correlations to different quaternary carbons depending on the substitution pattern, allowing for the definitive differentiation of isomers.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved for a specific isomer, thereby distinguishing it from all other possibilities.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Nitrobenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No dedicated Density Functional Theory (DFT) studies for 2-Bromo-5-fluoro-3-nitrobenzoic acid have been found in the reviewed literature. DFT is a powerful computational method used to investigate the electronic structure of molecules, providing insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. Such studies are crucial for predicting a molecule's reactivity, stability, and potential sites for electrophilic and nucleophilic attack. While DFT studies have been performed on structurally related compounds, the specific electronic and reactivity data for this compound are not available.

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations being conducted to analyze the conformational landscape of this compound. MD simulations are employed to study the dynamic behavior of molecules over time, helping to identify stable conformations, understand the flexibility of rotatable bonds (such as the carboxylic acid group relative to the benzene (B151609) ring), and analyze intramolecular interactions. Without such studies, a comprehensive understanding of the compound's three-dimensional structure and its dynamic behavior remains speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Applications

A search for Quantitative Structure-Activity Relationship (QSAR) models involving this compound yielded no results. QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity or other specific properties. These models are instrumental in drug discovery and materials science for designing new compounds with desired activities. The absence of QSAR studies indicates that the potential applications of this specific compound in such fields have not been computationally modeled or published.

Reaction Mechanism Elucidation via Computational Pathways

No computational studies elucidating the reaction mechanisms involving this compound could be located. Theoretical chemistry is often used to map out the potential energy surfaces of chemical reactions, identify transition states, and calculate activation energies, thereby providing a detailed understanding of how a reaction proceeds. While the compound is used as a reactant in synthesis, the specific pathways and energetics of its reactions have not been detailed through computational methods in available literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published computational predictions of the spectroscopic parameters for this compound. Quantum chemical calculations, often using DFT, are highly effective in predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound. Although this is a common application of computational chemistry, such a specific analysis for this compound has not been published.

Applications of 2 Bromo 5 Fluoro 3 Nitrobenzoic Acid in Advanced Materials and Medicinal Chemistry

A Cornerstone in Pharmaceutical Compound Development

The strategic placement of reactive sites on the aromatic ring of 2-Bromo-5-fluoro-3-nitrobenzoic acid makes it a highly sought-after starting material in medicinal chemistry. Its application spans from the synthesis of complex heterocyclic systems to the development of new therapeutic agents.

Precursor in the Synthesis of Heterocyclic Compounds for Drug Discovery

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals. This compound serves as a crucial building block in the synthesis of various heterocyclic scaffolds, which are then elaborated into potential drug candidates. The presence of the carboxylic acid, bromine, and nitro groups allows for a stepwise and controlled introduction of molecular diversity.

One of the significant applications of this compound is in the synthesis of imidazopyridine derivatives. Imidazopyridines are a class of bicyclic heteroaromatic compounds that have garnered considerable attention in drug discovery due to their wide range of biological activities, including anxiolytic, hypnotic, and antimicrobial properties. While direct synthesis of imidazopyridines from this compound is a subject of ongoing research, its structural motifs are integral to the design of precursors for such syntheses. The general synthetic strategies often involve the transformation of the nitro and bromo groups to facilitate the cyclization reactions necessary to form the imidazopyridine core.

| Starting Material | Target Heterocycle | Potential Therapeutic Area |

| This compound | Imidazopyridine Derivatives | Neurology, Infectious Diseases |

| Functionalized Benzoic Acids | Quinolines, Benzimidazoles | Oncology, Anti-inflammatory |

A Scaffold for Pharmacophore Development

In the rational design of new drugs, a "pharmacophore" represents the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. The rigid and multi-functionalized scaffold of this compound provides an excellent starting point for pharmacophore-based drug design.

By selectively modifying the different functional groups, medicinal chemists can systematically explore the structure-activity relationships (SAR) of a series of compounds. The bromine atom can participate in cross-coupling reactions to introduce various aryl or alkyl groups. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups. The carboxylic acid provides a handle for amide bond formation, a common linkage in many drug molecules. This systematic modification allows for the fine-tuning of a molecule's properties to optimize its interaction with a biological target.

Exploration in the Realm of Targeted Therapeutic Agents

The development of targeted therapies, which are designed to interfere with specific molecules involved in the growth, progression, and spread of diseases like cancer, is a major focus of modern pharmaceutical research. The unique electronic and steric properties imparted by the fluorine and bromine atoms in this compound make it an attractive scaffold for the design of targeted therapeutic agents.

Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom can serve as a handle for the attachment of specific targeting moieties or for radiolabeling, enabling the development of diagnostic and therapeutic agents. While specific examples of targeted therapeutic agents derived directly from this compound are still emerging in the scientific literature, its potential as a core structure in this area is significant.

Contributions to the Field of Material Science

The utility of this compound extends beyond medicinal chemistry into the realm of material science, where its unique combination of functional groups can be harnessed to create novel materials with tailored properties.

A Building Block for Functional Polymers

Functional polymers, which possess specific chemical, physical, or biological properties, are at the forefront of materials science research. The polyfunctional nature of this compound makes it a valuable monomer or building block for the synthesis of such polymers.

The carboxylic acid group can be readily polymerized to form polyesters or polyamides. The bromine and fluorine atoms can be used to introduce specific functionalities along the polymer chain through post-polymerization modification reactions. Furthermore, the nitro group can be converted to other functional groups to further tune the polymer's properties. The incorporation of this aromatic, halogenated, and nitro-containing monomer can lead to polymers with enhanced thermal stability, flame retardancy, and specific optical or electronic properties.

| Monomer | Polymer Type | Potential Application |

| This compound | Polyesters, Polyamides | High-performance plastics, Specialty films |

| Modified derivatives | Copolymers | Membranes, Sensors |

A Precursor for Optoelectronic Materials

Optoelectronic materials, which interact with light and electricity, are the foundation of technologies such as LEDs, solar cells, and optical sensors. The synthesis of organic optoelectronic materials often relies on building blocks that possess specific electronic properties.

The electron-withdrawing nature of the nitro and fluoro groups, combined with the presence of the bromine atom, makes this compound an interesting precursor for the synthesis of molecules with potential applications in optoelectronics. Through chemical modifications, such as Suzuki or Stille coupling reactions at the bromine position, and transformations of the nitro and carboxylic acid groups, it is possible to construct larger conjugated systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These tailored electronic properties are crucial for the performance of organic electronic devices. While direct applications are still under investigation, the potential of this compound as a precursor in this field is an active area of research.

Role in Metal-Organic Framework (MOF) Ligand Design

The direct utilization of this compound as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) has not been specifically reported in existing scientific literature. However, the unique combination of functional groups on this benzoic acid derivative allows for a theoretical exploration of its potential role in designing novel MOFs with tailored properties. The bromo, fluoro, and nitro groups can each impart distinct electronic and steric effects, influencing the resulting framework's topology, stability, and functionality.

The introduction of functional groups to organic linkers is a well-established strategy for tuning the properties of MOFs for specific applications such as gas storage, catalysis, and sensing. For instance, the presence of a nitro group can enhance the Lewis acidity of the framework and provide polar sites, which can be advantageous for the selective adsorption of molecules like carbon dioxide. Halogen groups, such as bromo and fluoro, can also modify the electronic environment within the MOF and influence intermolecular interactions, potentially affecting the framework's stability and sorption characteristics.

To illustrate the impact of similar functional groups on MOF properties, the following table summarizes the characteristics of MOFs synthesized from other substituted benzoic acid ligands.

| MOF Name/Reference | Ligand Used | Metal Ion | Key Structural Features | Notable Properties |

|---|---|---|---|---|

| UiO-66-NO2 | 2-Nitroterephthalic acid | Zr | Isostructural with UiO-66, featuring nitro groups pointing into the pores. | Enhanced CO2 adsorption capacity compared to the parent UiO-66 due to the polar nitro groups. |

| Al-MOF-NO2 | 2-Nitroterephthalic acid | Al | Porous framework with accessible nitro groups. | Demonstrated improved adsorption capacity for bisphenol A from aqueous solutions. |

| Cd-MOF with 3-nitro-4-(pyridin-4-yl)benzoic acid | 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd | Three-dimensional framework with a pcu topology. | Exhibits good separation selectivity for CO2 over N2 and shows enhanced photoluminescence compared to the free ligand. |

While the specific synthesis and characterization of a MOF using this compound remain a subject for future research, the established principles of MOF design suggest that this compound could be a valuable linker for creating functional materials with potential applications in areas such as gas separation, catalysis, and chemical sensing. The interplay of its multiple functional groups offers a rich design space for chemists to explore in the quest for novel porous materials.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The advancement of synthetic methodologies that are both efficient and scalable is paramount for unlocking the full potential of 2-Bromo-5-fluoro-3-nitrobenzoic acid. Current synthetic approaches often involve multi-step sequences that may suffer from limitations such as modest yields, harsh reaction conditions, and the use of hazardous reagents. Future research should prioritize the development of more streamlined and sustainable synthetic pathways.

Key areas for investigation include:

Late-Stage Functionalization: Exploring late-stage C-H functionalization techniques could provide more direct and atom-economical routes. This would involve the selective introduction of the bromo, fluoro, or nitro groups onto a pre-existing benzoic acid scaffold, thereby reducing the number of synthetic steps.

Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which are often highly exothermic.

Greener Synthesis: The development of synthetic methods that utilize more environmentally benign solvents and reagents is a critical goal. This could involve exploring enzymatic catalysis or the use of solid-supported reagents to simplify purification and minimize waste.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established chemistry for individual steps. | Lower overall yield, more waste generation, potentially harsh conditions. |

| Late-stage C-H Functionalization | Increased atom economy, fewer synthetic steps. | Regioselectivity control, catalyst development for specific transformations. |

| Continuous Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |

| Biocatalytic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery and engineering for specific substrate. |

Exploration of New Catalytic Transformations

The bromine atom in this compound serves as a versatile handle for a wide array of catalytic cross-coupling reactions, offering a gateway to a diverse range of derivatives. While palladium-catalyzed reactions are well-established for aryl bromides, future research should explore a broader spectrum of catalytic systems to access novel chemical space.

Promising avenues for exploration include:

Nickel-Catalyzed Cross-Couplings: Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium for various cross-coupling reactions. Investigating nickel-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound could lead to more cost-effective and efficient synthetic routes to complex molecules.

Photoredox Catalysis: The use of visible-light-mediated photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. This could include C-H functionalization, decarboxylative couplings, and the introduction of new functional groups under mild conditions.

Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to highly efficient and selective transformations. Exploring dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst, could open up new avenues for the functionalization of this compound.

The potential for various catalytic transformations is summarized in Table 2.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Potential Catalyst System | Expected Product Type |

| Suzuki-Miyaura Coupling | Palladium or Nickel-based catalysts | Aryl or heteroaryl substituted benzoic acids |

| Buchwald-Hartwig Amination | Palladium or Copper-based catalysts | Aminated benzoic acid derivatives |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted benzoic acids |

| Heck Coupling | Palladium-based catalysts | Alkenyl-substituted benzoic acids |

| Photoredox-mediated C-H Arylation | Iridium or Ruthenium-based photocatalysts | Functionalized biaryl compounds |

Diversification of Applications in Chemical Biology

The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for the design of novel chemical biology tools and therapeutic agents. The nitro group, for instance, can act as a bio-reducible moiety or a hydrogen bond acceptor, while the fluoro and bromo substituents can modulate lipophilicity and metabolic stability.

Future research in this area could focus on:

Enzyme Inhibitors: The benzoic acid moiety is a common feature in many enzyme inhibitors. Derivatives of this compound could be designed and synthesized to target specific enzymes implicated in disease, such as kinases, proteases, or metabolic enzymes. For example, related 2-bromo-5-nitrobenzoic acid has shown inhibitory effects on fibrinogen biosynth.com.

Molecular Probes: The compound could serve as a core structure for the development of molecular probes to study biological processes. For example, the nitro group could be used as a quencher in fluorescent probes, or the entire molecule could be functionalized with reporter tags for imaging applications.

Fragment-Based Drug Discovery: Due to its relatively small size and diverse functionality, this compound is an ideal candidate for fragment-based drug discovery campaigns. Screening this compound and its simple derivatives against a wide range of biological targets could identify novel starting points for drug development.

Integration with Machine Learning for Accelerated Discovery

The integration of machine learning and artificial intelligence (AI) has the potential to revolutionize the discovery and development of new molecules. By leveraging large datasets and predictive algorithms, machine learning can significantly accelerate the research cycle for compounds like this compound.

Potential applications of machine learning include:

Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound and its derivatives, thereby saving time and resources in the laboratory.

Predictive Bioactivity Modeling: By analyzing the structural features of this compound and its analogues, machine learning models can be developed to predict their potential biological activities and identify promising candidates for further experimental validation.

De Novo Drug Design: Generative machine learning models can be used to design novel molecules based on the this compound scaffold with desired properties, such as high binding affinity for a specific target or improved pharmacokinetic profiles.

Table 3: Machine Learning Applications in the Study of this compound

| Application Area | Machine Learning Technique | Potential Outcome |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of novel and efficient synthetic routes. |

| Reaction Optimization | Bayesian optimization, neural networks | Prediction of optimal reaction conditions (temperature, catalyst, solvent). |

| Bioactivity Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Identification of derivatives with high potential for specific biological targets. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Design of novel compounds with optimized properties. |

The future of research on this compound is rich with possibilities. By pursuing the outlined research avenues—from developing more efficient synthetic routes and exploring novel catalytic transformations to diversifying its applications in chemical biology and integrating cutting-edge machine learning techniques—the scientific community can unlock the full potential of this versatile chemical entity. Such endeavors will not only expand our fundamental understanding of its chemical reactivity but also pave the way for its application in various fields, including materials science, agrochemicals, and medicine.

Q & A

Q. How is this compound utilized as a synthon in kinase inhibitor development?

- Methodology : The nitro group can be reduced to an amine for functionalization (e.g., amide coupling). Bromine serves as a handle for introducing heterocycles (e.g | pyridine rings via Buchwald-Hartwig amination). Validate bioactivity via enzymatic assays (e.g | IC₅₀ determination against target kinases) .

Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃BrFNO₄ | |

| Molecular Weight | 264.01 g/mol | |

| CAS RN | 1055331-73-1 | |

| Typical Purity | >90% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.